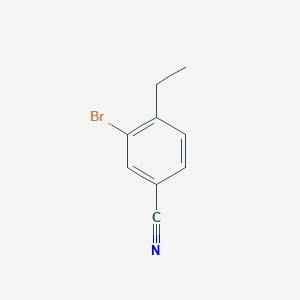

3-Bromo-4-ethylbenzonitrile

Descripción

3-Bromo-4-ethylbenzonitrile (CAS 170230-29-2) is an aromatic nitrile derivative with the molecular formula C₉H₈BrN. Its structure comprises a benzene ring substituted with a bromine atom at the 4-position, an ethyl group at the 3-position, and a nitrile group. The compound typically exists as a colorless to light yellow liquid or solid, depending on purity and storage conditions .

Propiedades

Fórmula molecular |

C9H8BrN |

|---|---|

Peso molecular |

210.07 g/mol |

Nombre IUPAC |

3-bromo-4-ethylbenzonitrile |

InChI |

InChI=1S/C9H8BrN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3 |

Clave InChI |

JUZVNJIBNQVCLE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(C=C1)C#N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-ethylbenzonitrile involves the bromination of 4-ethylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Bromo-4-ethylbenzonitrile may involve large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-ethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Coupling: Biaryl compounds with extended conjugation.

Reduction: 3-Bromo-4-ethylbenzylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

3-Bromo-4-ethylbenzonitrile serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be substituted in nucleophilic aromatic substitution reactions, allowing for the formation of diverse derivatives. For instance, it can react with sodium methoxide to yield 3-methoxy-4-ethylbenzonitrile.

Key Reactions

- Nucleophilic Substitution : The bromine atom is replaced by various nucleophiles.

- Reduction Reactions : The nitrile group can be reduced to an amine using lithium aluminum hydride, producing 3-bromo-4-ethylbenzylamine.

- Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to create biaryl compounds.

Material Science

Polymer Production

In material science, 3-bromo-4-ethylbenzonitrile is utilized in the preparation of advanced materials and polymers. Its unique structure contributes to the development of polymers with specific properties, such as enhanced thermal stability and mechanical strength. The compound can be polymerized to form new materials that exhibit desirable characteristics for various applications .

Pharmaceutical Applications

Drug Development

The compound is significant in pharmaceutical chemistry as a building block for synthesizing potential drug candidates. Research has indicated that derivatives of 3-bromo-4-ethylbenzonitrile exhibit biological activities that can be harnessed for therapeutic purposes. For example, studies have shown that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Case Study: Antibacterial Activity

A study demonstrated that compounds derived from 3-bromo-4-ethylbenzonitrile showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship revealed that modifications at the ethyl group significantly influenced antibacterial efficacy .

Agricultural Applications

Agrochemical Development

In agriculture, 3-bromo-4-ethylbenzonitrile may be utilized in the development of agrochemicals, including herbicides and pesticides. Its chemical properties allow it to interact effectively with biological systems, potentially leading to the creation of more effective agricultural chemicals that enhance crop protection while minimizing environmental impact.

Data Summary Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical reactions | Participates in nucleophilic substitutions and coupling |

| Material Science | Polymer production | Enhances thermal stability and mechanical properties |

| Pharmaceuticals | Drug development | Exhibits antibacterial and antifungal activities |

| Agriculture | Development of agrochemicals | Potential for effective herbicides and pesticides |

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The nitrile group can also participate in hydrogen bonding and other interactions in biological systems.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-Bromo-4-ethylbenzonitrile and related benzonitrile derivatives:

Key Findings:

Steric and Electronic Effects: Ethyl vs. Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitrile (-CN) groups decrease electron density on the benzene ring, directing electrophilic substitutions to meta/para positions. In contrast, ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups are electron-donating, activating ortho/para positions .

Reactivity and Synthetic Utility :

- Bromomethyl derivatives (e.g., 3-Bromo-4-(bromomethyl)benzonitrile) are highly reactive, enabling further alkylation or cross-coupling reactions .

- Hydroxy-substituted derivatives (e.g., 3-Bromo-4-hydroxybenzonitrile) are amenable to etherification or esterification, expanding their utility in drug discovery .

Biological and Industrial Applications :

Actividad Biológica

3-Bromo-4-ethylbenzonitrile is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position of the benzene ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of 3-Bromo-4-ethylbenzonitrile is C9H8BrN. Its structure can be represented as follows:

Key Physical Properties:

- Molecular Weight: 211.07 g/mol

- Boiling Point: Approximately 83-85 °C

- Melting Point: 43.5-45.0 °C

Biological Activity Overview

Research indicates that brominated aromatic compounds, including 3-Bromo-4-ethylbenzonitrile, exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The biological effects are often linked to the compound's ability to interact with specific cellular targets.

The biological activity of 3-Bromo-4-ethylbenzonitrile can be attributed to its structural features:

- Bromine Atom: Enhances lipophilicity and can participate in halogen bonding.

- Nitrile Group: May facilitate interactions with enzymes or receptors through hydrogen bonding.

Anticancer Activity

A study conducted on various benzonitrile derivatives, including 3-Bromo-4-ethylbenzonitrile, revealed significant anticancer properties against melanoma cells. The mechanism was associated with the induction of apoptosis and modulation of signaling pathways such as AKT/BIM .

Antimicrobial Properties

Research has shown that brominated aromatic compounds possess antimicrobial activity. In vitro studies demonstrated that 3-Bromo-4-ethylbenzonitrile exhibited inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Effects

In a comparative study, 3-Bromo-4-ethylbenzonitrile was tested alongside other benzonitrile derivatives for their effectiveness against cancer cell lines. The results indicated that this compound significantly reduced cell viability in melanoma models, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of 3-Bromo-4-ethylbenzonitrile. The compound demonstrated strong inhibition against specific cytochrome P450 enzymes, which are crucial in drug metabolism. This property suggests potential implications for drug-drug interactions when used in therapeutic settings .

Data Table: Biological Activities of 3-Bromo-4-Ethylbenzonitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.